molecular formula C17H13NO3S B2363687 2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 938141-38-9

2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2363687
CAS No.: 938141-38-9
M. Wt: 311.36
InChI Key: KMRBMZSXNNJSPY-UHFFFAOYSA-N
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Description

2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid is a compound that belongs to the class of thiazole derivatives Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 4-phenoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by subsequent reactions to introduce the acetic acid group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The thiazole ring can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenoxyphenyl)acetic acid: Similar in structure but lacks the thiazole ring.

    Thiazole derivatives: Compounds like thiazole itself, thiazolidine, and thiazoline share the thiazole ring structure.

Uniqueness

2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid is unique due to the combination of the phenoxyphenyl group and the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

2-[2-(4-phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c19-16(20)10-13-11-22-17(18-13)12-6-8-15(9-7-12)21-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRBMZSXNNJSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC(=CS3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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